7-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC14970435
Molecular Formula: C26H29N5O4
Molecular Weight: 475.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H29N5O4 |
|---|---|
| Molecular Weight | 475.5 g/mol |
| IUPAC Name | 7-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C26H29N5O4/c1-4-5-13-31-23(27)18(16-19-24(31)29-22-8-6-7-14-30(22)26(19)33)25(32)28-12-11-17-9-10-20(34-2)21(15-17)35-3/h6-10,14-16,27H,4-5,11-13H2,1-3H3,(H,28,32) |
| Standard InChI Key | GEPSWFIVXGAFSS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C(=O)N4C=CC=CC4=N2 |
Introduction
Chemical Identification and Structural Characteristics
Nomenclature and Molecular Formula
The systematic IUPAC name of this compound reflects its polycyclic architecture: 7-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide . Its molecular formula, C₂₆H₂₉N₅O₄, corresponds to a molecular weight of 475.5 g/mol . The SMILES notation (CCCCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C(=O)N4C=CC=CC4=N2) provides a linear representation of the structure, emphasizing the connectivity of the tricyclic system and substituents .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Number | 859138-31-1 |
| PubChem CID | 3717662 |
| Molecular Formula | C₂₆H₂₉N₅O₄ |
| Molecular Weight | 475.5 g/mol |
| XLogP3 | 2.7 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Structural Analysis
The compound’s core consists of a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene system, which integrates two pyridine-like rings fused with a central nitrogen-containing ring. Key structural features include:
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A butyl chain at position 7, contributing hydrophobic character.
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A 3,4-dimethoxyphenethyl group linked via a carboxamide bond, enabling potential π-π stacking interactions.
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Imino (C=N) and oxo (C=O) groups at positions 6 and 2, respectively, which may participate in hydrogen bonding or metal coordination .
The three-dimensional arrangement, confirmed by InChIKey GEPSWFIVXGAFSS-UHFFFAOYSA-N, suggests conformational rigidity due to the fused ring system .
Synthesis and Chemical Reactivity
Synthetic Pathways
While detailed synthetic protocols remain proprietary, available data indicate a multi-step process involving:
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Ring formation: Cyclization reactions to construct the triazatricyclic core.
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Substituent introduction: Sequential alkylation and acylation steps to attach the butyl and dimethoxyphenethyl groups.
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Functional group modification: Oxidation or condensation reactions to establish the imino and oxo moieties .
Critical parameters such as temperature control (<100°C), solvent selection (polar aprotic solvents), and catalysis (e.g., palladium complexes) likely optimize yield and purity.
Reactivity Profile
The compound’s functional groups dictate its chemical behavior:
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Imino group: Susceptible to nucleophilic attack, enabling derivatization at position 6.
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Carboxamide: May undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
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Dimethoxyphenyl ring: Subject to electrophilic substitution reactions (e.g., nitration, sulfonation) .
Physicochemical Properties
Table 2: Computed Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Rotatable Bond Count | 9 | PubChem 2.1 |
| Topological Polar Surface | 106 Ų | Cactvs 3.4.6.11 |
| Heavy Atom Count | 35 | PubChem 2.1 |
Research Challenges and Future Directions
Knowledge Gaps
Current limitations include:
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Synthetic accessibility: High-step count and low yields in reported routes.
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Pharmacokinetic data: Absence of ADME (absorption, distribution, metabolism, excretion) profiles.
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Toxicological assessments: Safety margins remain uncharacterized .
Strategic Recommendations
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Route optimization: Explore microwave-assisted or flow chemistry to streamline synthesis.
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In silico modeling: Predict binding affinities using molecular docking simulations.
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In vitro screening: Prioritize assays against kinase targets and cancer cell lines.
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